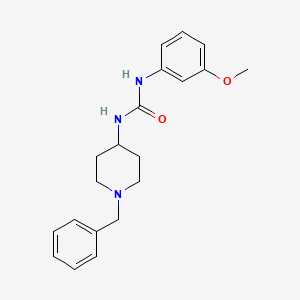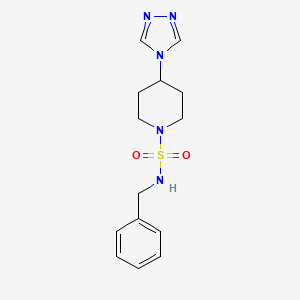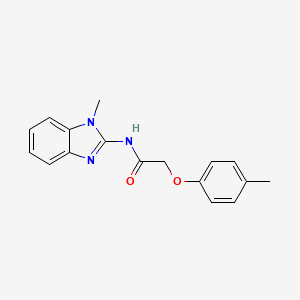
N-(1-benzyl-4-piperidinyl)-N'-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-4-piperidinyl)-N'-(3-methoxyphenyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. BPU is a potent and selective antagonist of the sigma-1 receptor, a protein that is involved in a wide range of physiological and pathological processes.
Scientific Research Applications
N-(1-benzyl-4-piperidinyl)-N'-(3-methoxyphenyl)urea has been studied extensively for its potential applications in the field of neuroscience. The sigma-1 receptor, which is targeted by this compound, is involved in a wide range of physiological and pathological processes, including pain, addiction, depression, and neurodegeneration. This compound has been shown to have potent and selective antagonistic activity against the sigma-1 receptor, making it a useful tool for studying the role of this protein in various biological processes.
Mechanism of Action
N-(1-benzyl-4-piperidinyl)-N'-(3-methoxyphenyl)urea acts as a selective antagonist of the sigma-1 receptor, which is a protein that is primarily located in the endoplasmic reticulum of cells. The sigma-1 receptor is involved in a wide range of biological processes, including calcium signaling, protein folding, and lipid metabolism. By blocking the activity of the sigma-1 receptor, this compound can modulate these processes and affect cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit calcium signaling, alter protein folding, and modulate lipid metabolism. In vivo studies have shown that this compound can reduce pain sensitivity, decrease drug-seeking behavior, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
N-(1-benzyl-4-piperidinyl)-N'-(3-methoxyphenyl)urea has several advantages for use in lab experiments. It is a potent and selective antagonist of the sigma-1 receptor, making it a useful tool for studying the role of this protein in various biological processes. This compound is also relatively stable and easy to synthesize, which makes it suitable for use in large-scale experiments. However, this compound has some limitations as well. It has a relatively short half-life in vivo, which can limit its effectiveness in certain experiments. Additionally, this compound can have off-target effects at high concentrations, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-(1-benzyl-4-piperidinyl)-N'-(3-methoxyphenyl)urea. One area of interest is the development of more potent and selective sigma-1 receptor antagonists. Another area of interest is the investigation of the role of the sigma-1 receptor in various disease states, including neurodegenerative disorders and addiction. Finally, there is a need for further investigation into the pharmacokinetics and pharmacodynamics of this compound, including its metabolism, distribution, and excretion in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has significant potential for use in the field of neuroscience. Its potent and selective antagonistic activity against the sigma-1 receptor makes it a useful tool for studying the role of this protein in various biological processes. While this compound has some limitations, its advantages make it a valuable asset for researchers seeking to understand the complex mechanisms underlying neurological disorders and other pathological processes.
Synthesis Methods
N-(1-benzyl-4-piperidinyl)-N'-(3-methoxyphenyl)urea can be synthesized using a multi-step process that involves the reaction of 3-methoxyaniline with benzylpiperidine-4-carboxaldehyde, followed by the addition of urea and subsequent purification. The final product is obtained as a white crystalline powder with a high degree of purity. The synthesis of this compound has been optimized to produce high yields and minimize impurities, making it suitable for use in research applications.
properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-9-5-8-18(14-19)22-20(24)21-17-10-12-23(13-11-17)15-16-6-3-2-4-7-16/h2-9,14,17H,10-13,15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUAFMFVGCEDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5366704.png)


![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366729.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5366738.png)
![7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5366743.png)
![N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5366744.png)
![4-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5366746.png)
![3-{[1-(2-ethylbenzoyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5366750.png)


![5-{3-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}imidazolidine-2,4-dione](/img/structure/B5366769.png)
![methyl {1-[(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5366772.png)